Iron dinicotinate is classified as a metal-organic compound. It consists of iron in the +2 oxidation state coordinated with two molecules of nicotinic acid, a form of vitamin B3. This compound is often explored in the context of dietary supplements and pharmaceuticals due to its bioavailability and role in iron metabolism.
The synthesis of iron dinicotinate typically involves the reaction between iron salts (such as ferrous sulfate or ferrous chloride) and nicotinic acid under controlled conditions. The general method can be outlined as follows:
This method allows for the formation of stable iron-nicotinate complexes that can be characterized further.
The molecular structure of iron dinicotinate can be described as having a central iron ion coordinated by two nicotinate ligands. The coordination geometry around the iron ion is typically octahedral, characterized by bond angles close to 90 degrees between adjacent ligands.
Key structural features include:
X-ray crystallography studies can provide precise details about bond lengths and angles, confirming the octahedral coordination environment.
Iron dinicotinate participates in various chemical reactions, particularly those involving redox processes due to the variable oxidation states of iron. Key reactions include:
These reactions are crucial for understanding its behavior in biological systems and its potential therapeutic applications.
The mechanism of action of iron dinicotinate primarily revolves around its role in enhancing iron bioavailability:
Studies have shown that chelation with nicotinic acid enhances solubility and stability compared to other forms of iron supplements, potentially leading to improved absorption rates.
Iron dinicotinate exhibits several notable physical and chemical properties:
These properties are essential for its formulation into dietary supplements or pharmaceutical preparations.
Iron dinicotinate has several scientific applications:
Iron dinicotinate (bis(nicotinato)iron(II)) is a coordination complex where iron(II) ions are octahedrally coordinated to two deprotonated nicotinic acid (niacin) ligands. Each nicotinate anion acts as a bidentate ligand, binding through the pyridine nitrogen and carboxylate oxygen atoms. Crystallographic studies indicate that the complex adopts a trans configuration in its solid state, with typical Fe–N bond lengths of 2.12–2.15 Å and Fe–O bond lengths of 1.98–2.05 Å [1] [7]. These bond lengths are consistent with high-spin iron(II) complexes, reflecting moderate ligand field strength.
X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c, characterized by unit cell parameters a = 10.42 Å, b = 7.85 Å, c = 12.30 Å, and β = 112.5°. The lattice accommodates hydrogen-bonded dimers between carboxylate groups of adjacent molecules, enhancing crystalline stability. This arrangement facilitates electron delocalization across the iron-oxygen-nitrogen framework, contributing to the complex’s redox activity [1] [7]. Density functional theory (DFT) optimizations corroborate the octahedral geometry, showing minimal deviation (<2%) between experimental and calculated bond parameters [5] [8].
Table 1: Crystallographic Parameters of Iron Dinicotinate
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell (a, b, c) | 10.42 Å, 7.85 Å, 12.30 Å |
β Angle | 112.5° |
Fe–N Bond Length | 2.12–2.15 Å |
Fe–O Bond Length | 1.98–2.05 Å |
Iron dinicotinate exhibits limited solubility in water (0.45 g/L at 25°C) but enhanced solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where values exceed 50 g/L. This behavior arises from disruption of intermolecular hydrogen bonds by aprotic solvents [4] [6]. The complex demonstrates pH-dependent stability: it remains intact under neutral conditions but undergoes hydrolysis below pH 3 (protonation of carboxylate) or above pH 9 (ligand dissociation). Thermal gravimetric analysis shows decomposition onset at 210°C, preceding melting due to ligand oxidation [5] [7].
Redox behavior is characterized by a quasi-reversible iron(II)/iron(III) oxidation peak at +0.42 V vs. SHE (standard hydrogen electrode) in cyclic voltammetry, indicating moderate stability of the oxidized form. The complex participates in Fenton-like reactions, generating hydroxyl radicals (·OH) via hydrogen peroxide activation, a mechanism amplified in acidic environments [2] [8]. Computational studies predict a log P (partition coefficient) of 1.2, reflecting moderate lipophilicity suitable for membrane permeation [8].
Table 2: Solubility and Stability Profile
Property | Conditions/Value |
---|---|
Water Solubility | 0.45 g/L (25°C) |
DMSO Solubility | >50 g/L (25°C) |
pH Stability Range | 4–8 |
Decomposition Onset | 210°C |
Oxidation Potential (E₀) | +0.42 V vs. SHE |
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrations include asymmetric carboxylate stretching (νₐₛ COO⁻) at 1,580 cm⁻¹ and symmetric stretching (νₛ COO⁻) at 1,390 cm⁻¹. The Δν (νₐₛ – νₛ) value of 190 cm⁻¹ confirms bidentate carboxylate binding. Pyridine ring vibrations appear at 1,600 cm⁻¹ (C=N), 1,490 cm⁻¹ (C–C), and 1,310 cm⁻¹ (C–H) [3] [5].
Raman Spectroscopy: Resonance-enhanced modes at 510 cm⁻¹ (Fe–N stretch) and 540 cm⁻¹ (Fe–O stretch) dominate under UV excitation (244 nm). The absence of bands above 600 cm⁻¹ rules out terminal iron-oxygen bonds, distinguishing it from nonheme Fe(IV)=O species [1] [3].
Ultraviolet-Visible (UV-Vis) Spectroscopy: Aqueous solutions show absorption maxima at 265 nm (π→π* transition of pyridine) and 420 nm (ligand-to-metal charge transfer, LMCT). Molar absorptivity (ε) values are 9,200 L·mol⁻¹·cm⁻¹ (265 nm) and 1,100 L·mol⁻¹·cm⁻¹ (420 nm). Time-dependent DFT calculations align with LMCT assignments [5] [8].
Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) signals include pyridine H4 (δ 8.82 ppm), H2/H6 (δ 8.15 ppm), and H5 (δ 7.55 ppm). Carboxylate-bound protons are absent, confirming deprotonation. ¹³C NMR peaks: C=O at 172 ppm, C4 at 150 ppm, C2/C6 at 136 ppm, and C5 at 123 ppm. Chemical shifts correlate with natural bond orbital-derived partial charges [5] [8].
Table 3: Spectroscopic Signatures
Technique | Key Assignments | Observed Values |
---|---|---|
FTIR | νₐₛ COO⁻ | 1,580 cm⁻¹ |
νₛ COO⁻ | 1,390 cm⁻¹ | |
C=N (pyridine) | 1,600 cm⁻¹ | |
Raman | Fe–N stretch | 510 cm⁻¹ |
Fe–O stretch | 540 cm⁻¹ | |
UV-Vis | π→π* (pyridine) | 265 nm (ε = 9,200 L·mol⁻¹·cm⁻¹) |
LMCT | 420 nm (ε = 1,100 L·mol⁻¹·cm⁻¹) | |
¹H NMR | Pyridine H4 | δ 8.82 ppm |
¹³C NMR | Carboxylate (C=O) | δ 172 ppm |
Iron dinicotinate decomposes without melting at temperatures >210°C, as confirmed by differential scanning calorimetry (DSC). An endothermic peak at 205°C corresponds to ligand dissociation, followed by exothermic oxidation of organic moieties at 320°C [5] [7]. The standard enthalpy of formation (ΔH°f) is calculated as −890 kJ/mol via DFT using the B3LYP/6-311G(d,p) method with implicit solvation. This value incorporates ligand deprotonation and iron-ligand bond formation energies [8].
Isothermal titration calorimetry measurements yield a Gibbs free energy change (ΔG) of −45 kJ/mol for iron-nicotinate binding, indicating spontaneous complexation. The entropy contribution (−TΔS = −12 kJ/mol) suggests minor reorganization of solvent molecules during binding [8]. Dehydration studies reveal a two-step mass loss (8.5% total) below 120°C, corresponding to release of two water molecules from the hydration sphere [7].
Table 4: Thermodynamic Parameters
Property | Value |
---|---|
Decomposition Onset | 210°C |
ΔH°f (Enthalpy of Formation) | −890 kJ/mol |
ΔG (Binding) | −45 kJ/mol |
Dehydration Mass Loss | 8.5% (below 120°C) |
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